Cas no 2172501-44-7 (2-(1-butyl-5-propyl-1H-1,2,3-triazol-4-yl)acetonitrile)

2-(1-Butyl-5-propyl-1H-1,2,3-triazol-4-yl)acetonitrile is a specialized organic compound featuring a 1,2,3-triazole core substituted with butyl and propyl groups, coupled with an acetonitrile functional group. This structure imparts versatility in synthetic applications, particularly in heterocyclic chemistry and pharmaceutical intermediate synthesis. The presence of both alkyl and nitrile groups enhances its reactivity, making it valuable for further derivatization, such as cycloadditions or nucleophilic substitutions. Its well-defined molecular architecture ensures consistent performance in research and industrial settings. The compound is typically characterized by high purity and stability, facilitating its use in precision chemical synthesis. Its utility lies in its role as a building block for more complex molecular frameworks.
2-(1-butyl-5-propyl-1H-1,2,3-triazol-4-yl)acetonitrile structure
2172501-44-7 structure
Product Name:2-(1-butyl-5-propyl-1H-1,2,3-triazol-4-yl)acetonitrile
CAS No:2172501-44-7
MF:C11H18N4
MW:206.287421703339
CID:5760739
PubChem ID:165733378
Update Time:2025-06-15

2-(1-butyl-5-propyl-1H-1,2,3-triazol-4-yl)acetonitrile Chemical and Physical Properties

Names and Identifiers

    • EN300-1598555
    • 2172501-44-7
    • 2-(1-butyl-5-propyl-1H-1,2,3-triazol-4-yl)acetonitrile
    • Inchi: 1S/C11H18N4/c1-3-5-9-15-11(6-4-2)10(7-8-12)13-14-15/h3-7,9H2,1-2H3
    • InChI Key: KOZIZUPOIXMMPR-UHFFFAOYSA-N
    • SMILES: N1(CCCC)C(=C(CC#N)N=N1)CCC

Computed Properties

  • Exact Mass: 206.153146591g/mol
  • Monoisotopic Mass: 206.153146591g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 6
  • Complexity: 220
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.8
  • Topological Polar Surface Area: 54.5Ų

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Additional information on 2-(1-butyl-5-propyl-1H-1,2,3-triazol-4-yl)acetonitrile

Comprehensive Overview of 2-(1-butyl-5-propyl-1H-1,2,3-triazol-4-yl)acetonitrile (CAS No. 2172501-44-7)

2-(1-butyl-5-propyl-1H-1,2,3-triazol-4-yl)acetonitrile (CAS No. 2172501-44-7) is a specialized organic compound that has garnered significant attention in the fields of medicinal chemistry, agrochemicals, and material science. This compound belongs to the 1,2,3-triazole family, a class of heterocyclic compounds known for their versatility and wide-ranging applications. The presence of both butyl and propyl substituents, along with the acetonitrile moiety, contributes to its unique chemical properties, making it a valuable intermediate in synthetic chemistry.

In recent years, the demand for 1,2,3-triazole derivatives has surged due to their role in click chemistry, a revolutionary approach in synthetic organic chemistry. Researchers and industries are increasingly exploring 2-(1-butyl-5-propyl-1H-1,2,3-triazol-4-yl)acetonitrile for its potential in drug discovery, particularly in the development of antiviral and anticancer agents. Its structural flexibility allows for easy modification, enabling the creation of novel compounds with enhanced bioactivity.

The compound's CAS No. 2172501-44-7 is a critical identifier for researchers and regulatory bodies, ensuring precise tracking and compliance in global chemical databases. Its synthesis typically involves copper-catalyzed azide-alkyne cycloaddition (CuAAC), a hallmark of click chemistry, which ensures high yield and selectivity. This method aligns with the growing trend of green chemistry, as it minimizes waste and reduces the need for hazardous reagents.

Beyond pharmaceuticals, 2-(1-butyl-5-propyl-1H-1,2,3-triazol-4-yl)acetonitrile has found applications in agrochemicals, where it serves as a precursor for herbicides and fungicides. Its stability under various environmental conditions makes it a reliable candidate for crop protection formulations. Additionally, the compound's nitrile group offers reactivity that is exploitable in polymer chemistry, contributing to the development of advanced materials with tailored properties.

One of the most frequently asked questions about this compound revolves around its solubility and stability. Studies indicate that it exhibits moderate solubility in polar organic solvents like dimethyl sulfoxide (DMSO) and acetonitrile, while remaining stable under standard storage conditions. These characteristics are crucial for its handling and application in industrial and laboratory settings.

The rise of artificial intelligence (AI) in chemical research has further amplified interest in 2-(1-butyl-5-propyl-1H-1,2,3-triazol-4-yl)acetonitrile. Computational models are being employed to predict its reactivity and optimize synthesis pathways, reducing time and costs. This synergy between experimental and theoretical approaches underscores the compound's relevance in modern chemistry.

In conclusion, 2-(1-butyl-5-propyl-1H-1,2,3-triazol-4-yl)acetonitrile (CAS No. 2172501-44-7) represents a multifaceted compound with broad applications across diverse industries. Its role in drug discovery, agrochemicals, and material science highlights its importance in advancing scientific and technological innovations. As research continues to uncover its potential, this compound is poised to remain a focal point in the chemical community.

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